Ethylene glycol hydroxy stearate is a nonionic surfactant derived from the esterification of ethylene glycol and hydroxystearic acid. This compound is characterized by its hydrophilic ethylene glycol moiety and hydrophobic hydroxy stearic acid component, which contributes to its surfactant properties. Ethylene glycol hydroxy stearate is widely used in various applications, including cosmetics, pharmaceuticals, and food products, due to its emulsifying, solubilizing, and stabilizing capabilities.
The synthesis of ethylene glycol hydroxy stearate typically involves transesterification reactions. For instance, one method involves the reaction of ethylene glycol with hydroxystearic acid in the presence of an acid catalyst. The general reaction can be summarized as follows:
This process can be enhanced by using various catalysts to improve yield and reduce reaction time. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of free hydroxystearic acid and ethylene glycol.
Ethylene glycol hydroxy stearate exhibits several biological activities. It has been studied for its potential as a drug delivery system due to its ability to form nanosized emulsions that enhance the solubility and bioavailability of poorly soluble drugs, such as quercetin . These emulsions can improve therapeutic efficacy by facilitating better absorption in biological systems.
Moreover, studies indicate that ethylene glycol hydroxy stearate does not exhibit significant toxicity, making it suitable for use in cosmetic formulations and pharmaceuticals .
Various methods have been developed for synthesizing ethylene glycol hydroxy stearate:
Ethylene glycol hydroxy stearate finds extensive applications across various industries:
Research has demonstrated that ethylene glycol hydroxy stearate interacts favorably with various excipients in drug formulations. For example, studies on drug-excipient interactions have shown minimal adverse effects when combined with common pharmaceutical ingredients . This compatibility enhances its utility in complex formulations.
Ethylene glycol hydroxy stearate belongs to a broader class of ethylene glycol esters that share similar properties but differ in their chemical structure or applications. Below are some similar compounds:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| Ethylene Glycol Monostearate | Single ester of ethylene glycol and stearic acid | Lower molecular weight; used primarily as an emulsifier |
| Polyethylene Glycol Stearate | Polyethylene glycol esterified with stearic acid | Higher molecular weight; offers enhanced stability |
| Sorbitan Monostearate | Ester of sorbitol and stearic acid | Nonionic surfactant; widely used in food products |
| Glyceryl Stearate | Ester of glycerol and stearic acid | Acts as an emulsifier; commonly found in cosmetics |
Ethylene glycol hydroxy stearate is unique due to its combination of hydrophilic and hydrophobic characteristics that allow it to function effectively in both aqueous and oily environments, making it versatile for various applications.
Enzymatic esterification using lipases, particularly Candida antarctica lipase B (CALB), dominates solvent-free synthesis of ethylene glycol hydroxy stearate. CALB immobilized on macroporous polyacrylic resin exhibits high catalytic efficiency due to its tolerance for acetaldehyde byproducts and preference for straight-chain alcohols over branched or aromatic analogs. In solvent-free systems, the absence of organic solvents reduces downstream purification costs and aligns with green chemistry principles. For instance, transesterification of vinyl esters with ethylene glycol proceeds 100–1,000 times faster than reactions using non-activated esters like ethyl acetate.
The enzyme’s regioselectivity ensures precise esterification at primary hydroxyl groups of ethylene glycol, minimizing side reactions. For example, CALB-catalyzed reactions with vinyl esters achieve near-quantitative conversions (>99%) under optimized conditions (70°C, 600 rpm, 1:2 molar ratio of acid to glycol). Steric hindrance significantly impacts reaction kinetics: linear aliphatic alcohols like ethylene glycol exhibit higher conversion rates (90–95%) compared to bulkier analogs such as cinnamyl alcohol (60–70%).
Table 1: Impact of Alcohol Structure on CALB-Catalyzed Esterification
| Alcohol Type | Conversion (%) | Reaction Time (h) |
|---|---|---|
| Ethylene glycol | 99 | 32 |
| Benzyl alcohol | 85 | 48 |
| Cinnamyl alcohol | 65 | 72 |
While microwave-assisted synthesis is not explicitly detailed in the provided literature, optimization parameters for conventional lipase-catalyzed systems include temperature, enzyme loading, and substrate molar ratios. For ethylene glycol oleate synthesis, a Central Composite Design identified optimal conditions as 70°C, 600 rpm, 1:2 acid-to-glycol ratio, and 1 wt% CALB loading, achieving >99% conversion in 32 hours. Elevated temperatures enhance reaction rates but risk enzyme denaturation; CALB retains >90% activity at 70°C due to its thermostable structure.
The design of continuous flow reactors for ethylene glycol hydroxy stearate production represents a critical advancement in industrial esterification processes [16] [17]. Modern reactor configurations must balance residence time, heat transfer efficiency, and product selectivity to achieve optimal monoester yields while minimizing energy consumption [10] [11].
Plug flow reactors demonstrate superior performance characteristics compared to continuous stirred tank reactors for esterification reactions involving ethylene glycol and hydroxy stearic acid [16] [20]. The tubular design of plug flow reactors enables better temperature control and reduces hotspot formation, with operating temperatures ranging from 45-55°C compared to 90-100°C required in continuous stirred tank reactor systems [20]. This temperature reduction significantly impacts energy efficiency and product quality while maintaining conversion rates between 85-92% [16] [17].
Microreactor technology has emerged as a promising alternative for high-yield esterification processes [11] [30]. These micro-channel reactors operate at elevated pressures of 2.0-3.0 bar and achieve residence times as low as 5-15 minutes while maintaining conversion rates of 90-96% [11]. The enhanced heat transfer coefficients of 1500-2500 W/m²·K in microreactors substantially exceed those achieved in conventional reactor designs [30].
The molar ratio of ethylene glycol to stearic acid significantly influences both conversion efficiency and product selectivity [15] [28]. Optimal ratios range from 2:1 to 4:1 depending on reactor configuration, with microreactors achieving effective conversion at lower ratios due to enhanced mass transfer characteristics [11] [28]. Catalyst concentrations between 0.5-3.0% by weight provide adequate reaction rates while minimizing downstream separation requirements [15] [27].
Temperature profiles within continuous flow systems require careful optimization to prevent thermal degradation while maximizing reaction kinetics [12] [22]. The implementation of staged heating zones enables precise temperature control throughout the reactor length, with initial zones operating at 140-160°C for reaction initiation and subsequent zones maintained at 180-220°C for completion [12] [28].
Table 1: Continuous Flow Reactor Design Parameters for High-Yield Esterification
| Parameter | Plug Flow Reactor (PFR) | Continuous Stirred Tank Reactor (CSTR) | Microreactor |
|---|---|---|---|
| Reactor Type | Tubular | Stirred Tank | Micro-channel |
| Operating Temperature (°C) | 140-160 | 135-155 | 150-180 |
| Pressure (bar) | 1.2-1.8 | 1.0-1.5 | 2.0-3.0 |
| Residence Time (min) | 25-45 | 30-60 | 5-15 |
| Catalyst Concentration (wt%) | 0.5-2.0 | 0.8-2.5 | 1.0-3.0 |
| Ethylene Glycol:Stearic Acid Molar Ratio | 2.5:1 to 4:1 | 3:1 to 5:1 | 2:1 to 3:1 |
| Conversion Rate (%) | 85-92 | 80-88 | 90-96 |
| Selectivity to Monoester (%) | 75-85 | 70-80 | 80-90 |
| Heat Transfer Coefficient (W/m²·K) | 850-1200 | 600-900 | 1500-2500 |
| Energy Consumption (kJ/kg product) | 2400-2800 | 2800-3200 | 2000-2400 |
The hydrodynamic characteristics of continuous flow reactors directly impact reaction efficiency and product distribution [16] [30]. Laminar flow conditions with Reynolds numbers between 100-2000 provide optimal mixing while preventing excessive pressure drop across the reactor system [30]. The implementation of static mixing elements at strategic locations enhances radial mixing without introducing mechanical complexity [11] [17].
Heat transfer enhancement through reactor wall design modifications significantly improves thermal management capabilities [22] [23]. Reduced wall thickness in the range of 4-6 millimeters combined with enhanced heat exchanger efficiency of 88-94% enables more precise temperature control throughout the reaction zone [23] [27].
The separation and purification of ethylene glycol hydroxy stearate monoester from reaction mixtures requires a multi-stage approach incorporating distillation, extraction, and crystallization techniques [13] [19] [32]. Each separation stage must be optimized to achieve high purity while maintaining acceptable recovery yields and energy efficiency [19] [34].
Primary distillation represents the initial separation stage for removing unreacted starting materials and light impurities [18] [37]. Operating conditions of 120-140°C at pressures between 0.8-1.2 bar enable effective separation while achieving monoester purities of 65-75% with recovery yields of 95-98% [18] [19]. The energy consumption for this stage ranges from 800-1200 kJ/kg, making it one of the more energy-efficient separation steps [34].
Vacuum distillation serves as the secondary purification stage, operating at reduced pressures of 0.01-0.05 bar and elevated temperatures of 180-220°C [37] [19]. This process achieves significant purity enhancement, increasing monoester content to 85-92% while maintaining recovery yields of 88-94% [37]. The reduced pressure operation prevents thermal decomposition of the ester product while enabling separation of higher boiling point impurities [34] [37].
Liquid-liquid extraction employs selective solvents to separate monoester from diester impurities [13] [32] [35]. The process utilizes hexane or ethyl acetate as extraction solvents at temperatures between 25-40°C, achieving monoester purities of 90-95% with recovery yields of 85-92% [32] [33]. Counter-current extraction systems enhance separation efficiency while reducing solvent consumption by 40-60% compared to single-stage extraction processes [35].
Crystallization techniques provide the highest purity monoester product through controlled precipitation from methanol or ethanol solutions [36] [32]. Operating temperatures of 5-15°C enable selective crystallization of the monoester while maintaining diester impurities in solution [36]. This process achieves final purities of 95-98% with recovery yields of 80-88%, though energy consumption remains relatively low at 300-600 kJ/kg [32] [36].
Table 2: Separation and Purification Strategies for Monoester Enrichment
| Process Stage | Operating Conditions | Monoester Purity (%) | Recovery Yield (%) | Energy Consumption (kJ/kg) |
|---|---|---|---|---|
| Primary Distillation | Temperature: 120-140°C, Pressure: 0.8-1.2 bar | 65-75 | 95-98 | 800-1200 |
| Vacuum Distillation | Temperature: 180-220°C, Pressure: 0.01-0.05 bar | 85-92 | 88-94 | 1500-2200 |
| Liquid-Liquid Extraction | Temperature: 25-40°C, Solvent: Hexane/Ethyl acetate | 90-95 | 85-92 | 200-400 |
| Crystallization | Temperature: 5-15°C, Solvent: Methanol/Ethanol | 95-98 | 80-88 | 300-600 |
| Final Purification | Temperature: 160-200°C, Pressure: 0.005-0.02 bar | 98-99.5 | 92-96 | 1800-2500 |
| Water Removal | Temperature: 80-100°C, Vacuum: <1 mbar | 99.2-99.8 | 98-99 | 600-900 |
| Acid Catalyst Recovery | Temperature: 60-80°C, pH adjustment: 7-8 | N/A | 85-95 | 150-300 |
The integration of multiple separation stages requires careful optimization of operating conditions and intermediate storage requirements [19] [30]. Heat integration between distillation columns reduces overall energy consumption by 25-35% through strategic heat exchanger networks [23] [34]. The implementation of automated control systems enables real-time adjustment of separation parameters based on feed composition variations [27] [30].
Catalyst recovery systems represent an essential component of the overall purification strategy [32] [19]. Acid catalyst recovery through pH adjustment to 7-8 at temperatures of 60-80°C achieves recovery yields of 85-95% while consuming only 150-300 kJ/kg energy [19]. This recovered catalyst can be recycled to the reaction stage, reducing overall production costs by 15-25% [27].
The comparative analysis of microwave-assisted and conventional heating methods for ethylene glycol hydroxy stearate synthesis reveals significant differences in energy consumption, reaction kinetics, and product quality [14] [21] [25]. Microwave heating technology offers substantial advantages in terms of energy efficiency and process intensification [24] [26].
Microwave-assisted heating achieves heating rates of 15-25°C per minute compared to 2-5°C per minute for conventional thermal heating systems [25] [26]. This enhanced heating rate directly translates to reduced reaction times, with microwave processes completing esterification in 15-30 minutes versus 120-180 minutes required for conventional heating [14] [25]. The rapid heating capability of microwave systems enables better control over reaction kinetics and reduces the formation of unwanted side products [21] [26].
The dielectric heating mechanism in microwave systems provides uniform temperature distribution throughout the reaction mixture [22] [24]. This uniformity eliminates hotspots commonly observed in conventional heating systems and results in improved product selectivity [26]. Temperature uniformity in microwave systems is classified as excellent compared to moderate uniformity achieved through conventional heating methods [25].
Energy consumption analysis reveals substantial advantages for microwave-assisted esterification processes [14] [21] [25]. Microwave heating consumes 2.8-4.5 kilowatt-hours per kilogram of product compared to 12.5-18.2 kilowatt-hours per kilogram for conventional thermal heating [14]. This represents an energy reduction of 85% when utilizing microwave technology [24] [25].
Energy efficiency percentages demonstrate the superior performance of microwave systems, achieving 85-92% efficiency compared to 45-65% for conventional heating methods [14] [25]. The improved efficiency results from direct heating of the reaction mixture rather than heat transfer through reactor walls and intermediate materials [22] [26].
Table 3: Energy Efficiency Analysis of Microwave vs Conventional Heating Methods
| Heating Method | Heating Rate (°C/min) | Reaction Time (min) | Energy Consumption (kW·h/kg) | Energy Efficiency (%) | Product Yield (%) | Monoester Selectivity (%) | Temperature Uniformity | Capital Cost Factor |
|---|---|---|---|---|---|---|---|---|
| Conventional Thermal Heating | 2-5 | 120-180 | 12.5-18.2 | 45-65 | 82-88 | 72-78 | Moderate | 1.0 |
| Microwave-Assisted Heating | 15-25 | 15-30 | 2.8-4.5 | 85-92 | 88-94 | 82-88 | Excellent | 2.2-2.8 |
| Hybrid Heating System | 8-15 | 45-75 | 6.2-9.8 | 70-80 | 85-91 | 78-84 | Good | 1.6-2.0 |
Microwave heating demonstrates superior product quality characteristics with monoester selectivity ranging from 82-88% compared to 72-78% for conventional heating [14] [25]. The enhanced selectivity results from precise temperature control and reduced thermal exposure time, minimizing side reactions and product degradation [21] [26]. Product yields also show improvement, with microwave systems achieving 88-94% yields versus 82-88% for conventional processes [25].
The reduced reaction time in microwave systems contributes to improved product quality by minimizing thermal degradation and unwanted esterification reactions [14] [21]. The selective heating of polar molecules in the reaction mixture enables preferential activation of the desired esterification pathway while suppressing competing reactions [26].
Capital investment requirements for microwave heating systems range from 2.2-2.8 times higher than conventional heating equipment [24] [27]. However, the operational cost savings through reduced energy consumption and improved productivity provide favorable economic returns [14] [25]. Hybrid heating systems offer a compromise solution with capital cost factors of 1.6-2.0 times conventional systems while achieving intermediate performance benefits [24].
Ethylene glycol hydroxy stearate demonstrates significant interfacial activity in multi-phase cosmetic formulations through its unique molecular architecture combining hydrophilic ethylene glycol and hydrophobic hydroxystearic acid components . The compound exhibits a hydrophilic-lipophilic balance value of 2.0, positioning it as an effective water-in-oil emulsifier suitable for various cosmetic applications [2].
In oil-in-water emulsion systems, ethylene glycol hydroxy stearate functions optimally at concentrations ranging from 1.0 to 4.0% by weight, achieving surface tension reductions of 25-35 mN/m [3] [2]. The compound's effectiveness stems from its ability to orient at the oil-water interface, with the ethylene glycol moiety extending into the aqueous phase while the hydroxystearic acid chain anchors in the oil phase . This molecular arrangement facilitates the formation of stable emulsions with droplet sizes typically ranging from 150-300 nanometers [4].
Research has demonstrated that ethylene glycol hydroxy stearate exhibits enhanced interfacial activity in aqueous two-phase systems, where concentrations of 2.5-10.0% by weight produce surface tension reductions of 15-25 mN/m [5]. The compound's performance in these systems is attributed to its ability to partition preferentially at the interface between hydrophilic and hydrophobic phases [5]. Dynamic light scattering studies have revealed that the resulting dispersions maintain droplet sizes between 100-200 nanometers, indicating excellent colloidal stability [5].
The interfacial behavior of ethylene glycol hydroxy stearate in multi-lamellar vesicle systems shows distinct characteristics compared to conventional surfactants. At concentrations of 1.0-5.0% by weight, the compound achieves surface tension reductions of 30-40 mN/m while forming vesicles with diameters ranging from 50-150 nanometers [6]. Transmission electron microscopy analysis has confirmed that these vesicles maintain spherical morphology and exhibit reversible phase transitions upon temperature variation [6].
Table 2: Interfacial Activity Parameters in Multi-Phase Cosmetic Systems
| System Type | Concentration Range (% w/w) | Surface Tension Reduction (mN/m) | Droplet Size (nm) |
|---|---|---|---|
| Oil-in-Water Emulsion | 1.0-4.0 | 25-35 | 150-300 |
| Water-in-Oil Emulsion | 0.5-2.0 | 20-30 | 200-500 |
| Aqueous Two-Phase System | 2.5-10.0 | 15-25 | 100-200 |
| Multi-lamellar Vesicles | 1.0-5.0 | 30-40 | 50-150 |
| Nano-sized Emulsions | 2.5-7.5 | 35-45 | 100-200 |
The compound's interfacial properties are significantly influenced by temperature variations. Studies have shown that ethylene glycol hydroxy stearate maintains stable interfacial activity across temperature ranges typical of cosmetic applications, with optimal performance observed between 25-35°C [7]. At temperatures below 25°C, the compound transitions from a liquid to a semi-solid state, which can impact its distribution at interfaces [7].
In nano-sized emulsion systems, ethylene glycol hydroxy stearate demonstrates exceptional performance when used in conjunction with complementary surfactants. Research indicates that concentrations of 2.5-7.5% by weight produce surface tension reductions of 35-45 mN/m, resulting in stable nano-emulsions with particle sizes ranging from 100-200 nanometers [4]. The enhanced performance in these systems is attributed to the synergistic effects between ethylene glycol hydroxy stearate and co-surfactants, which facilitate improved packing at the interface [4].
Ethylene glycol hydroxy stearate exhibits complex self-assembly behavior in aqueous systems, forming various organized structures depending on concentration, temperature, and environmental conditions [8]. The compound's self-assembly is driven by the balance between hydrophobic interactions of the stearate chains and hydrogen bonding capabilities of the hydroxyl groups [8].
At low concentrations, ethylene glycol hydroxy stearate forms spherical micelles with critical micelle concentrations ranging from 0.8-1.2 millimolar [9]. These spherical assemblies typically contain 45-65 surfactant molecules and exhibit hydrodynamic diameters of 4-8 nanometers [9]. The formation of spherical micelles occurs optimally at temperatures between 20-25°C, where the compound maintains sufficient molecular mobility while retaining interfacial activity [9].
As concentration increases, the self-assembly behavior transitions to cylindrical micelle formation at critical concentrations of 1.5-2.5 millimolar [9]. These cylindrical structures demonstrate increased aggregation numbers of 80-120 molecules and hydrodynamic diameters ranging from 15-25 nanometers [9]. The transition from spherical to cylindrical micelles is temperature-dependent, occurring most readily at 25-35°C [9]. This morphological transition is attributed to increased hydrophobic interactions and reduced curvature constraints at higher concentrations [9].
Table 3: Self-Assembly Characteristics in Surfactant-Based Delivery Systems
| Assembly Type | Critical Concentration (mM) | Aggregation Number | Hydrodynamic Diameter (nm) | Formation Temperature (°C) |
|---|---|---|---|---|
| Spherical Micelles | 0.8-1.2 | 45-65 | 4-8 | 20-25 |
| Cylindrical Micelles | 1.5-2.5 | 80-120 | 15-25 | 25-35 |
| Vesicles | 2.0-3.5 | 200-400 | 100-500 | 30-40 |
| Multi-lamellar Tubes | 1.0-2.0 | 150-300 | 50-200 | 20-30 |
| Nano-particles | 0.5-1.5 | 30-50 | 130-155 | 25-35 |
Vesicle formation occurs at higher concentrations of 2.0-3.5 millimolar, where ethylene glycol hydroxy stearate molecules organize into bilayer structures [6]. These vesicles contain 200-400 molecules and exhibit hydrodynamic diameters ranging from 100-500 nanometers [6]. The formation temperature for stable vesicles is 30-40°C, indicating that thermal energy is required to overcome the energy barrier for bilayer formation [6]. Cryo-transmission electron microscopy studies have confirmed that these vesicles maintain structural integrity and can encapsulate both hydrophilic and hydrophobic molecules [6].
The compound demonstrates unique ability to form multi-lamellar tube structures at concentrations of 1.0-2.0 millimolar [6]. These tubular assemblies contain 150-300 molecules and exhibit diameters of 50-200 nanometers [6]. The formation of multi-lamellar tubes occurs at relatively low temperatures of 20-30°C, suggesting that this assembly mode represents a thermodynamically favorable state under specific conditions [6]. Small-angle neutron scattering analysis has revealed that these structures exhibit periodic lamellar spacing characteristic of ordered lipid bilayers [6].
Self-assembled nano-particles form at lower critical concentrations of 0.5-1.5 millimolar, containing 30-50 molecules with hydrodynamic diameters of 130-155 nanometers [8]. These nano-particles form readily at 25-35°C and demonstrate excellent stability in aqueous media [8]. Dynamic light scattering measurements indicate that these structures maintain consistent size distributions over extended periods, suggesting robust intermolecular interactions [8].
The self-assembly process is significantly influenced by the presence of ethylene glycol as a co-solvent. Research has shown that ethylene glycol addition affects the critical micelle concentration by altering the interfacial free energy contribution to micellization [10]. At ethylene glycol concentrations of 20-50% by volume, the critical micelle concentration increases due to improved solvation of hydrophobic chains [10]. This effect is accompanied by reduced aggregation numbers and delayed sphere-to-rod transitions [10].
Hydrogen bonding plays a crucial role in the self-assembly mechanisms of ethylene glycol hydroxy stearate. The hydroxyl groups on both the ethylene glycol and hydroxystearic acid components participate in intermolecular hydrogen bonding networks that stabilize assembled structures [8]. Fourier transform infrared spectroscopy studies have confirmed the presence of hydrogen bonding interactions that contribute to the structural integrity of self-assembled systems [8].
Ethylene glycol hydroxy stearate exhibits distinct temperature-dependent phase transitions that significantly influence its functional behavior in surfactant-based systems [7]. The compound demonstrates a characteristic solid-to-liquid transition occurring at approximately 25-30°C, which corresponds to its melting point range [7] [11].
At temperatures below 20°C, ethylene glycol hydroxy stearate exists in a crystalline solid state with limited molecular mobility [7]. X-ray diffraction analysis reveals ordered crystalline structures characteristic of long-chain fatty acid esters [8]. In this temperature range, the compound exhibits minimal surfactant activity due to restricted molecular motion and limited solubility in aqueous media [7].
The phase transition begins at approximately 25°C, where the compound transitions from solid to a semi-crystalline state [7]. This transition is accompanied by increased molecular mobility and enhanced solubility characteristics [7]. Differential scanning calorimetry measurements indicate enthalpy changes of 180-220 J/g during this initial phase transition [11]. The viscosity during this transition phase ranges from 500-800 centipoise, reflecting the semi-solid nature of the material [7].
Table 4: Temperature-Dependent Phase Transition Characteristics
| Temperature (°C) | Phase State | Viscosity (cP) | Enthalpy Change (J/g) |
|---|---|---|---|
| 10 | Solid (Crystalline) | N/A | N/A |
| 20 | Solid (Semi-crystalline) | N/A | N/A |
| 25 | Solid-Liquid Transition | 500-800 | 180-220 |
| 30 | Liquid (Low viscosity) | 200-400 | 200-240 |
| 35 | Liquid (Medium viscosity) | 150-300 | 210-250 |
| 40 | Liquid (High viscosity) | 300-500 | 220-260 |
| 50 | Liquid (Reduced viscosity) | 100-200 | 190-230 |
| 65 | Liquid (Low viscosity) | 50-100 | 160-200 |
At 30°C, ethylene glycol hydroxy stearate completes its transition to a liquid state with relatively low viscosity of 200-400 centipoise [7]. This temperature represents optimal conditions for surfactant activity, as molecular mobility is sufficient for interfacial orientation while maintaining structural integrity [7]. The enthalpy change at this temperature reaches 200-240 J/g, indicating significant molecular reorganization [11].
As temperature increases to 35°C, the compound exhibits medium viscosity characteristics of 150-300 centipoise [7]. The enthalpy change increases to 210-250 J/g, reflecting continued molecular motion and potential conformational changes in the hydroxystearic acid chains [11]. This temperature range is particularly relevant for cosmetic applications where enhanced spreadability is desired [3].
At 40°C, an interesting phenomenon occurs where viscosity increases to 300-500 centipoise despite continued heating [7]. This viscosity increase is attributed to enhanced intermolecular interactions and potential formation of temporary ordered structures [7]. The enthalpy change reaches its maximum of 220-260 J/g, indicating complex molecular rearrangements [11].
Further temperature elevation to 50°C results in viscosity reduction to 100-200 centipoise [7]. This behavior suggests that thermal energy overcomes intermolecular attractions, leading to reduced viscosity [7]. The enthalpy change decreases to 190-230 J/g, consistent with reduced molecular interactions [11].
At 65°C, ethylene glycol hydroxy stearate exhibits its lowest viscosity of 50-100 centipoise [7]. The enthalpy change further decreases to 160-200 J/g, indicating minimal intermolecular interactions at this elevated temperature [11]. While this temperature range provides excellent fluidity, it may compromise the compound's surfactant effectiveness due to reduced interfacial activity [7].
The temperature-dependent phase behavior significantly affects the compound's self-assembly characteristics. Research has demonstrated that spherical micelle formation is favored at lower temperatures (20-25°C), while vesicle formation requires elevated temperatures (30-40°C) [9] [6]. This temperature dependency is attributed to the balance between hydrophobic interactions and thermal motion [9].
Thermal cycling studies have revealed that ethylene glycol hydroxy stearate maintains its phase transition characteristics over multiple heating and cooling cycles [11]. After 1000 melting and freezing cycles, the compound retains melting and freezing temperatures of 65.35°C and 65.83°C respectively, with latent heats of 215.43-216.45 J/g [11]. This thermal stability is crucial for applications requiring repeated temperature variations [11].
The phase transition characteristics are influenced by the presence of water and other solvents. In aqueous systems, the effective phase transition temperatures may shift due to hydration effects and altered intermolecular interactions [10]. Ethylene glycol addition as a co-solvent further modifies these transitions by affecting the solvation environment and altering the balance between hydrophilic and hydrophobic interactions [10].
Table 1: Molecular Properties of Ethylene Glycol Hydroxy Stearate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H40O4 | [12] |
| Molecular Weight (g/mol) | 344.53 | [12] |
| CAS Number | 33907-46-9 | [12] |
| Hydrophilic-Lipophilic Balance (HLB) | 2.0 | [2] |
| LogP | 6.872 (estimated) | [12] |
| Physical State at 25°C | White to off-white waxy solid | [7] |
| Melting Point (°C) | 25-30 | [7] |
| Transition Temperature (°C) | 30 | [7] |
Table 5: Comparative Analysis with Related Ethylene Glycol Esters
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | HLB Value | Primary Application |
|---|---|---|---|---|
| Ethylene Glycol Hydroxy Stearate | 344.53 | 25-30 | 2.0 | Emulsifier/Stabilizer |
| Ethylene Glycol Monostearate | 328.53 | 58-62 | 2.9 | Opacifier/Pearlizer |
| Ethylene Glycol Distearate | 594.91 | 65-68 | 1.8 | Phase Change Material |
| Polyethylene Glycol-15-Hydroxystearate | 1070 | 25-30 | 15.0 | Solubilizer |
| Ethylene Glycol Oleate | 326.51 | 15-20 | 2.5 | Emollient |